N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-2-32-20-10-8-19(9-11-20)25-22(30)27-16-13-24(14-17-27)21(29)28(23(31)26-24)15-12-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQAECBUGQYOOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide can be achieved through a multi-step process. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and results in the formation of the spirocyclic scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the spirocyclic core.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Modifications and Substituent Effects
The table below compares the target compound with structurally related analogues, emphasizing substituent variations and inferred pharmacological implications:
Pharmacological Insights
- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-ethoxyphenyl group (electron-donating) may improve solubility compared to the CF3-substituted analogue , which likely enhances membrane permeability but reduces aqueous stability.
- Alkyl vs.
- Spiro Core Heteroatoms : Replacement of the triazaspiro core with diazaspiro (e.g., ) reduces hydrogen-bonding capacity, impacting target selectivity .
Selectivity and Isoform Specificity
- Compounds with halogenated aryl groups (e.g., 3-chlorophenyl in ) or tert-butyl substituents (e.g., ) often exhibit enhanced isoform selectivity, as seen in PLD2 inhibitors . The target compound’s ethoxyphenyl group may confer balanced selectivity for undisclosed targets.
- Thiophene- or pyridine-based analogues (e.g., ) demonstrate activity in fibrosis models, suggesting the spirodecane core’s versatility across disease areas .
Biological Activity
N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a complex organic compound characterized by its spirocyclic structure and unique functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Synthesis
The compound features a spirocyclic framework that includes an ethoxyphenyl group and a dioxo moiety. The synthesis typically involves multi-step processes, including reactions with substituted aryl halides in the presence of catalysts like palladium acetate. The structural uniqueness contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit the mitochondrial permeability transition pore (mPTP), which is crucial in preventing cell death during myocardial infarction. The mechanism involves binding to the c subunit of ATP synthase, leading to cardioprotective effects without the toxic side effects associated with other compounds like Oligomycin A .
Antimicrobial Properties
Research indicates that derivatives of triazaspiro compounds exhibit significant antimicrobial activity. The presence of the ethoxyphenyl group enhances the lipophilicity and membrane permeability of the molecule, improving its efficacy against various microbial strains.
Anticancer Effects
Studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. Notably, it has shown promise in inhibiting cancer cell proliferation while maintaining low toxicity to normal cells .
Case Studies
- Cardioprotection in Myocardial Infarction : A study highlighted the compound's ability to prevent mPTP opening during reperfusion injury, suggesting its potential as a therapeutic agent in myocardial infarction treatment .
- Antimicrobial Efficacy : In vitro tests showed that derivatives of this compound effectively inhibited growth in various bacterial strains, indicating its potential as an antimicrobial agent .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds to highlight its unique properties:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| 5-Azoniaspiro[4.5]decane | Structure | Limited antibacterial activity |
| 1,3-Dioxoisoindoline Derivatives | Structure | Anticancer but higher toxicity |
Q & A
Q. What are the standard synthetic protocols for N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide?
The synthesis typically involves multi-step reactions, including cyclization to form the spirocyclic core, followed by functionalization of substituents. Key steps may include:
- Cyclization : Use of carbodiimides (e.g., DCC) or coupling agents to form the triazaspiro ring system.
- Amide bond formation : Activation of carboxylic acids with reagents like HATU or EDCI in the presence of DMAP.
- Purification : Chromatography (e.g., silica gel or HPLC) to isolate the target compound .
Q. How is the molecular structure of this compound confirmed?
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to assign proton and carbon environments (e.g., spirocyclic CH groups at δ 3.5–4.5 ppm).
- Infrared Spectroscopy (IR) : Detection of carbonyl stretches (1670–1750 cm) for amide and urea moieties.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular formula (e.g., [M+H] at m/z 467.2345).
- X-ray crystallography (if crystalline): Resolves spirocyclic geometry and torsion angles .
Q. What in vitro assays are used for initial biological activity screening?
- Enzyme inhibition assays : Target enzymes (e.g., DPP-IV, proteases) are incubated with the compound to measure IC values via fluorogenic substrates.
- Cellular viability assays : MTT or resazurin assays to assess cytotoxicity in cell lines (e.g., HEK-293, HepG2).
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Design of Experiments (DOE) : Systematic variation of solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalysts (e.g., Pd/C for hydrogenation).
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) while improving regioselectivity.
- Flow chemistry : Enhances reproducibility for scale-up .
Q. What strategies enable enantioselective synthesis of this compound?
- Chiral catalysts : Use of (+)-pinanediol-Ti(OiPr) systems for asymmetric Darzens reactions.
- Chiral auxiliaries : Temporary incorporation of Evans oxazolidinones to control stereochemistry.
- Dynamic kinetic resolution : Racemization of intermediates during spirocyclization .
Q. How can contradictory bioassay data be resolved?
- Orthogonal assays : Cross-validate enzyme inhibition using fluorometric vs. colorimetric substrates.
- Binding kinetics : Compare SPR-derived values with ITC (isothermal titration calorimetry) to rule out false positives.
- Metabolic stability testing : Incubate with liver microsomes to identify metabolite interference .
Q. What computational methods predict target interactions?
- Molecular docking : Autodock Vina or Schrödinger Suite to model binding poses in enzyme active sites.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability (RMSD < 2 Å).
- Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic interactions (e.g., H-bonding with catalytic residues) .
Q. How is stability under physiological conditions evaluated?
- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC (retention time shifts).
- Thermal stability : TGA/DSC to determine decomposition temperatures (>200°C indicates robustness).
- Plasma stability : Incubate in human plasma (37°C, 24 h) and quantify parent compound via LC-MS .
Q. What structure-activity relationship (SAR) insights guide analog design?
- Substituent variation : Replace the 4-ethoxyphenyl group with halogenated or bulky aryl groups to modulate steric effects.
- Bioisosteric replacement : Substitute the phenylethyl side chain with indole or benzofuran for improved solubility.
- Key SAR parameters :
| Parameter | Impact on Activity | Example Modification |
|---|---|---|
| Electron-withdrawing groups | ↑ Enzyme inhibition (IC ↓ 20%) | 4-NO vs. 4-OCH |
| Spiro ring size | ↓ Conformational flexibility | 5-membered vs. 6-membered ring |
Q. What formulation challenges arise in preclinical studies?
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to achieve >1 mg/mL in aqueous media.
- Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release.
- Bioavailability optimization : Pharmacokinetic profiling in rodent models to adjust dosing regimens .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
